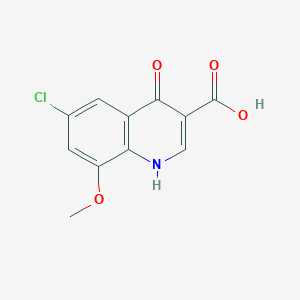

6-Chloro-4-hydroxy-8-methoxyquinoline-3-carboxylic acid

Description

6-Chloro-4-hydroxy-8-methoxyquinoline-3-carboxylic acid is a quinoline derivative characterized by a chloro substituent at position 6, a hydroxyl group at position 4, a methoxy group at position 8, and a carboxylic acid moiety at position 2. This compound’s structural features—such as the electron-withdrawing chloro group, hydrogen-bonding hydroxyl group, and lipophilic methoxy group—contribute to its unique physicochemical and biological properties.

Properties

IUPAC Name |

6-chloro-8-methoxy-4-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO4/c1-17-8-3-5(12)2-6-9(8)13-4-7(10(6)14)11(15)16/h2-4H,1H3,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLXUPEDTVOUTNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1NC=C(C2=O)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80670947 | |

| Record name | 6-Chloro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189106-26-0 | |

| Record name | 6-Chloro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials

- Quinoline derivatives such as 4-hydroxyquinoline or 6-chloro-4-hydroxyquinoline serve as the initial scaffolds.

- Methoxy substitution is introduced at the 8-position using appropriate methoxylation reagents.

- Carboxylation is performed at the 3-position to install the carboxylic acid functionality.

General Synthetic Strategy

| Step Number | Reaction Type | Description | Typical Reagents/Conditions |

|---|---|---|---|

| 1 | Chlorination | Introduction of chlorine at the 6-position via electrophilic substitution | Thionyl chloride (SOCl2) or other chlorinating agents under reflux |

| 2 | Methoxylation | Introduction of methoxy group at the 8-position through nucleophilic aromatic substitution or methylation | Methanol or methyl iodide in the presence of base or catalyst |

| 3 | Carboxylation | Installation of carboxylic acid group at the 3-position by oxidation or direct carboxylation | Oxidizing agents or carboxylation reagents; sometimes via ester intermediates |

| 4 | Hydroxylation | Hydroxyl group at the 4-position is typically inherent or introduced via oxidation or hydrolysis | Controlled oxidation or hydrolysis steps |

Esterification (Derivative Preparation)

- The carboxylic acid group can be esterified to form ethyl esters, which are useful intermediates.

- Typical esterification involves reacting the acid with ethanol in the presence of acid catalysts such as sulfuric acid or hydrochloric acid.

Industrial Production Considerations

- Industrial synthesis favors continuous flow reactors to optimize reaction control, yield, and reproducibility.

- Solvents such as ethanol or methanol are commonly used due to their polarity and compatibility with the esterification step.

- Catalysts like sulfuric acid or hydrochloric acid facilitate esterification and other substitution reactions.

- Purification is achieved by recrystallization and chromatographic techniques to ensure high purity.

Reaction Conditions and Parameters

| Reaction Step | Typical Solvent(s) | Catalyst/Reagent | Temperature Range | Reaction Time | Notes |

|---|---|---|---|---|---|

| Chlorination | Dichloromethane, o-dichlorobenzene | Thionyl chloride (SOCl2) | Reflux (~40-80°C) | Several hours | Dropwise addition of SOCl2 to control reaction |

| Methoxylation | Methanol, ethanol | Base or acid catalyst | Ambient to reflux | 2-6 hours | Requires control to avoid over-substitution |

| Carboxylation | Dimethylformamide (DMF), ethanol | Oxidizing agents (e.g., KMnO4, CrO3) | 100-200°C | Several hours | Multi-step oxidation or direct carboxylation |

| Esterification | Ethanol | Sulfuric acid, HCl | Reflux (78°C for ethanol) | 4-12 hours | Removal of water drives equilibrium |

Summary Table of Preparation Methods

Research Findings and Notes

- The chlorination step is critical and requires careful control of temperature and reagent addition to avoid side reactions.

- Methoxylation at the 8-position can be influenced by solvent polarity and catalyst choice, impacting yield and regioselectivity.

- Carboxylation often proceeds via oxidation of methyl or other precursors or by direct carboxylation under high temperature and pressure.

- Ester derivatives (e.g., ethyl esters) of this compound are commonly prepared to improve solubility and facilitate further chemical transformations.

- Purification by recrystallization and chromatography is essential to obtain high-purity product suitable for research or pharmaceutical applications.

- The compound’s structure and functional groups allow for further chemical modifications, such as substitution of the chloro group or reduction of the carboxylic acid.

Scientific Research Applications

Biological Activities

Research indicates that derivatives of 6-Chloro-4-hydroxy-8-methoxyquinoline-3-carboxylic acid exhibit significant antimicrobial , antitumor , and anti-inflammatory properties. The following table summarizes key biological activities associated with this compound:

Case Studies

- Antimicrobial Activity : A study evaluated the antibacterial properties of various quinoline derivatives, including this compound, against pathogenic strains such as E. coli and S. aureus. The results indicated that certain derivatives exhibited lower minimum inhibitory concentrations than standard antibiotics, showcasing their potential as effective antimicrobial agents.

- Antitumor Properties : In vitro studies have shown that this compound can reduce cell viability in several cancer cell lines, including MCF-7 (breast cancer) and A-549 (lung cancer). The IC50 values ranged from 26.30 to 63.75 mM for different derivatives, indicating promising anticancer activity compared to established chemotherapeutic agents like docetaxel.

- Mechanism of Action : Interaction studies have focused on the binding affinity of this compound with various biological targets involved in disease pathways. These studies help elucidate its mechanism of action, particularly in relation to bacterial enzymes and inflammatory mediators.

Research Implications

The findings surrounding this compound suggest its potential as a lead compound for drug development in areas such as:

- Antimicrobial therapies : Its efficacy against resistant bacterial strains positions it as a candidate for new antibiotic formulations.

- Cancer treatment : The observed cytotoxicity against cancer cells indicates potential for further exploration in oncological drug development.

- Inflammatory disease management : Its anti-inflammatory properties may lead to novel treatments for conditions like arthritis or inflammatory bowel disease.

Mechanism of Action

The mechanism of action of 6-Chloro-4-hydroxy-8-methoxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes or interfere with cellular processes, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

4-Chloro-8-methoxyquinoline-3-carboxylic acid (CAS 179024-73-8)

- Key Difference : Chloro at position 4 replaces the hydroxyl group in the target compound.

- Implications: The absence of a hydrogen-bond donor (OH) at position 4 may reduce solubility in polar solvents and alter interactions with biological targets (e.g., enzymes) .

8-Chloro-4-hydroxy-6-methylquinoline-3-carboxylic acid (CAS 927800-99-5)

Ethyl 4-chloro-6-fluoro-8-methoxyquinoline-3-carboxylate (CAS 334971-28-7)

4-Chloro-6-methoxyquinoline-3-carboxylic acid (CAS 179024-72-7)

- Key Difference : Methoxy at position 6 and chloro at 4.

Ethyl 6-bromo-4-chloroquinoline-3-carboxylate (CAS 206257-39-8)

- Implications : Bromine’s larger atomic radius may enhance halogen bonding but reduce metabolic stability compared to chlorine .

Trends in Physicochemical Properties

- Hydrogen Bonding : The hydroxyl group at position 4 in the target compound enhances hydrogen-bonding capacity, improving solubility in aqueous media compared to analogs with chloro or methyl groups at this position.

- Lipophilicity : Methoxy and ester groups increase logP values, as seen in ethyl derivatives (e.g., CAS 334971-28-7) .

- Electron Effects: Chloro and fluoro substituents at position 6 modulate electron density on the quinoline ring, influencing reactivity in substitution reactions .

Biological Activity

6-Chloro-4-hydroxy-8-methoxyquinoline-3-carboxylic acid (C_11H_8ClNO_3) is a synthetic compound belonging to the quinoline family, characterized by its unique arrangement of functional groups. This compound has garnered attention for its potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The structure of this compound features:

- Chloro group at position 6

- Hydroxy group at position 4

- Methoxy group at position 8

- Carboxylic acid moiety at position 3

These functional groups contribute significantly to the compound's reactivity and biological activity. The molecular weight is approximately 281.69 g/mol, and it is commonly used in pharmaceutical research due to its promising biological properties.

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds, including this compound, exhibit significant antimicrobial properties. Studies have shown that this compound can effectively inhibit various bacterial strains, making it a candidate for developing new antimicrobial agents. For instance, a derivative demonstrated inhibition zones against Pseudomonas aeruginosa and Klebsiella pneumonia comparable to standard antibiotics .

Antitumor Activity

The compound has also been evaluated for its anticancer potential. Recent studies explored its efficacy against several cancer cell lines, including colorectal and breast cancer cells. Notable findings include:

- Significant cytotoxic effects against human colorectal adenocarcinoma (Caco-2) and colon cancer (HCT-116) cell lines.

- Two derivatives exhibited potent cytotoxicity against breast cancer (MCF-7) cells .

Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory effects. It is believed that the hydroxy group may play a crucial role in mediating these effects through various biochemical pathways.

The biological activity of this compound can be attributed to its interaction with specific biological targets, such as enzymes or receptors involved in disease pathways. Interaction studies have focused on:

- Binding affinity with bacterial enzymes.

- Inhibition of inflammatory mediators , which may elucidate its mechanism of action as an anti-inflammatory agent.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Rbaa et al. (2020) | Synthesized novel derivatives showing significant antibacterial activity against multiple strains. |

| Sweidan & Sabbah (2022) | Identified potent cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent. |

| PMC7571046 (2020) | Reviewed various pharmacological properties of quinoline derivatives, highlighting their broad-spectrum activity including antiviral effects. |

Chemical Reactions Analysis

Oxidation Reactions

Type : The hydroxyl group at position 4 can undergo oxidation to form a ketone (quinone derivative).

Reagents :

-

Potassium permanganate (KMnO₄) in acidic medium.

-

Chromium trioxide (CrO₃) under controlled conditions.

Mechanism : Oxidation converts the hydroxyl (-OH) group to a carbonyl (-C=O) via electron transfer, forming a quinone structure.

Product : A quinone derivative with enhanced aromatic stability.

Reduction Reactions

Type : The carboxylic acid (-COOH) group can be reduced to a primary alcohol (-CH₂OH).

Reagents :

-

Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Mechanism : Nucleophilic attack by LiAlH₄ on the carbonyl carbon, followed by protonation to yield the alcohol.

Product : 3-Hydroxymethylquinoline-6-chloro-4-hydroxy-8-methoxy derivative.

Nucleophilic Substitution

Type : The chlorine atom at position 6 is susceptible to substitution with nucleophiles.

Reagents :

-

Amines (e.g., aniline) or thiols in the presence of a base (e.g., sodium hydroxide) .

Mechanism : The chlorine leaves as a leaving group, replaced by a nucleophile via an aromatic electrophilic substitution.

Product : Amino- or thio-substituted quinoline derivatives (e.g., 6-aminoquinoline analogs) .

Hydrolysis Reactions

Type : The carboxylic acid group may undergo hydrolysis under specific conditions.

Reagents :

-

Acidic or basic aqueous solutions (e.g., HCl or NaOH).

Mechanism : Cleavage of the carboxylic acid to form a salt or decarboxylated product.

Product : Deprotonated carboxylate salt or decarboxylated quinoline derivative.

Electrophilic Aromatic Substitution

Type : The methoxy group at position 8 activates the aromatic ring for electrophilic substitution.

Reagents :

-

Electrophiles (e.g., nitric acid, benzene diazonium salt).

Mechanism : The methoxy group donates electron density, directing electrophiles to ortho and para positions.

Product : Substituted quinoline derivatives with additional functional groups.

Comparison of Reaction Types

| Reaction Type | Reagents | Key Product |

|---|---|---|

| Oxidation | KMnO₄/H+ or CrO₃ | Quinone derivative |

| Reduction | LiAlH₄/ether | Primary alcohol |

| Nucleophilic Substitution | Amines/thiols + NaOH | Amino/thio-substituted quinoline |

| Hydrolysis | HCl or NaOH | Carboxylate salt or decarboxylated form |

| Electrophilic Substitution | Nitric acid, benzene diazonium salt | Nitro- or azo-substituted quinoline |

Research Findings and Mechanistic Insights

-

Antimicrobial Activity : The compound’s chlorine substituent may enhance DNA intercalation, disrupting bacterial replication.

-

Anticancer Potential : Structural analogs exhibit PI3Kα inhibition, suggesting similar mechanisms for this compound.

-

Synthetic Versatility : Methoxy groups facilitate directed electrophilic substitution, enabling functionalization for diverse applications.

Limitations and Considerations

Q & A

Q. Q1. What are the common synthetic routes for 6-chloro-4-hydroxy-8-methoxyquinoline-3-carboxylic acid?

A1. The compound is typically synthesized via multi-step protocols involving:

- Quinoline ring formation : Cyclization of substituted aniline derivatives with β-keto esters under acidic conditions (e.g., polyphosphoric acid (PPA) catalysis) .

- Functionalization : Chlorination at position 6 and methoxylation at position 8 are achieved using reagents like POCl₃ and methanol/sulfuric acid, respectively. Hydroxy and carboxylic acid groups are introduced via hydrolysis of ester intermediates .

- Example : Ethyl ester precursors (e.g., ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate) are hydrolyzed with NaOH in aqueous methanol to yield the carboxylic acid .

Q. Q2. How can the purity and structure of this compound be validated?

A2. Use a combination of:

- Chromatography : HPLC or TLC with UV detection to assess purity (>95% recommended for biological assays).

- Spectroscopy :

- Elemental analysis : Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values.

Advanced Research Questions

Q. Q3. How can conflicting spectral data (e.g., NMR shifts) be resolved for structural confirmation?

A3. Contradictions often arise from solvent effects, tautomerism, or impurities. Mitigation strategies include:

- Solvent standardization : Use deuterated DMSO or CDCl₃ for consistent NMR conditions.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals; e.g., distinguish methoxy (³J coupling) from aromatic protons .

- X-ray crystallography : Definitive structural assignment via crystal lattice analysis (e.g., PubChem data for analogous compounds ).

Q. Q4. What experimental design considerations are critical for optimizing its antimicrobial activity?

A4. Key factors include:

- Bioisosteric replacements : Substitute the 3-carboxylic acid group with esters or amides to enhance cell permeability .

- SAR studies : Vary substituents at positions 6 (Cl) and 8 (OMe) to balance potency and cytotoxicity. For example, 6-fluoro-8-methoxy analogs show enhanced Gram-negative activity .

- In vitro assays : Use standardized MIC (Minimum Inhibitory Concentration) protocols against E. coli and S. aureus, with ciprofloxacin as a positive control .

Stability and Reactivity

Q. Q5. How does the compound degrade under acidic or basic conditions?

A5. Stability studies reveal:

- Acidic conditions (pH <3) : Hydrolysis of the methoxy group to hydroxyl, forming 6-chloro-4,8-dihydroxyquinoline-3-carboxylic acid.

- Basic conditions (pH >10) : Decarboxylation at position 3, yielding 6-chloro-8-methoxyquinoline-4-ol .

- Mitigation : Store at pH 6–8 in inert atmospheres (N₂) and avoid prolonged exposure to light .

Data Contradictions and Troubleshooting

Q. Q6. How to address discrepancies in reported solubility data?

A6. Solubility varies due to:

- Polymorphism : Crystalline vs. amorphous forms (e.g., amorphous has higher aqueous solubility).

- pH dependence : Carboxylic acid group ionizes above pH 5, increasing water solubility.

- Standardization : Use USP buffers (pH 1.2, 4.5, 6.8) for consistent measurements .

Application in Drug Development

Q. Q7. What are the challenges in formulating this compound for in vivo studies?

A7. Key challenges include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.